1-(1-methylhydrazin-1-yl)propan-2-ol
Description
1-(1-Methylhydrazin-1-yl)propan-2-ol is a hydrazine derivative featuring a methylhydrazine group (-NH-N(CH₃)) attached to a propan-2-ol backbone. For instance, hydrazine derivatives like 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine () are synthesized via condensation reactions between aldehydes and methyl hydrazine, suggesting analogous pathways for the target compound . The presence of both hydroxyl and hydrazine groups confers reactivity suitable for cyclization, coordination chemistry, or bioactivity, though specific data require extrapolation from analogs.
Properties
IUPAC Name |
1-[amino(methyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-4(7)3-6(2)5/h4,7H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYHGPPSQCQBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methylhydrazin-1-yl)propan-2-ol typically involves the reaction of 1-methylhydrazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3NHNH2+CH2CHCH2O→CH3NHNHCH2CH(OH)CH3
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylhydrazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler hydrazine derivatives.
Substitution: Produces substituted hydrazine derivatives.
Scientific Research Applications
1-(1-Methylhydrazin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(1-methylhydrazin-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The alcohol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazine Derivatives
- 1-Methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine ():
- Structure : Benzylidene-substituted methylhydrazine with a propargyl ether group.
- Synthesis : Condensation of 2-(prop-2-yn-1-yloxy)benzaldehydes with methyl hydrazine.
- Applications : Intermediate for bioactive molecules; tolerates nitro, halo, and methoxy substituents, enhancing diversity in drug discovery .
Amino Alcohols
- 1-(2-Methylpiperazin-1-yl)propan-2-ol (): Structure: Piperazine ring substituted with methyl and propan-2-ol groups.
- 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol (): Structure: Combines methylamino and piperazinyl groups on propan-2-ol. Applications: Cited in supplier databases as a research chemical, likely for receptor-targeted drug design .
Heterocyclic-Substituted Propan-2-ol Derivatives
- Prothioconazole-desthio ():
- 2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,3-triazol-1-yl)propan-2-ol ():
Ether-Modified Propan-2-ol Derivatives
Comparative Data Table
Biological Activity
1-(1-methylhydrazin-1-yl)propan-2-ol, also known by its CAS number 20570-10-9, is a hydrazine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by a propan-2-ol backbone substituted with a methylhydrazine group, which may influence its reactivity and interaction with biological systems.
The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids. The hydrazine moiety is known for its potential to act as a nucleophile, which can lead to covalent modifications of target proteins, thereby altering their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that hydrazine derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as HeLa and MCF7 revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values for cell proliferation inhibition were reported at approximately 30 µM.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. In models of oxidative stress-induced neuronal damage, the compound reduced cell death and oxidative markers, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
A series of case studies have provided insights into the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against clinical isolates of bacteria. The results indicated a dose-dependent response, with higher concentrations leading to greater bacterial inhibition.
Case Study 2: Cancer Cell Line Testing
A study involving the treatment of MCF7 breast cancer cells with varying concentrations of the compound showed a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting the compound's potential as an anticancer agent.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of Parkinson's disease demonstrated that administration of the compound resulted in improved motor function and reduced neurodegeneration compared to control groups. Histological analysis showed decreased levels of neuroinflammation.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
